Phyllanthoside

Description

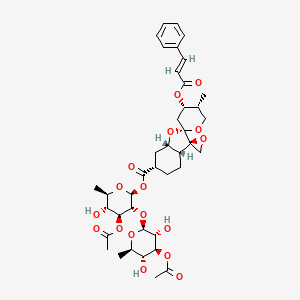

Structure

2D Structure

Properties

Molecular Formula |

C40H52O17 |

|---|---|

Molecular Weight |

804.8 g/mol |

InChI |

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+/t19-,20-,21-,25+,26-,27+,28+,30-,31-,32-,33+,34+,35-,37+,38+,39+,40+/m1/s1 |

InChI Key |

VOTNXJVGRXZYOA-XFJWYURVSA-N |

SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O |

Isomeric SMILES |

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)/C=C/C3=CC=CC=C3)[C@]4(CO4)[C@@H]5CC[C@@H](C[C@@H]5O2)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)OC(=O)C)O |

Canonical SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O |

shelf_life |

Bulk: The bulk compound is stable for at least four weeks at room temperature and 45 °C (HPLC). Solution: The room temperature stability in 10% aqueous ethanol (1 mg/mL) shows t 90 to be 1.5 hours and t 50 to be 19 hours (HPLC). |

solubility |

H2O < 0.1 (mg/mL) C2H5OH > 100 (mg/mL) CHC13 > 100 (mg/mL) DMSO > 100 (mg/mL) CH3OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |

Synonyms |

phyllanthoside |

Origin of Product |

United States |

The Glycosylation Step:attaching the Disaccharide Unit to the Aglycone is Arguably One of the Most Difficult Steps in the Total Synthesis of Phyllanthoside. This C O Bond Formation Creates a New Stereocenter at the Anomeric Carbon C1 of the Sugar .rsc.orgseveral Factors Make This a Significant Challenge:

Stereoselectivity: Achieving a highly stereoselective glycosylation to form the desired α-linkage is difficult and often results in a mixture of α- and β-glycosyl esters. rsc.org The outcome is highly sensitive to various factors including the choice of protecting groups, reagents, solvents, and temperature. rsc.org

Protecting Groups: The synthesis requires a careful strategy of using multiple protecting groups on both the sugar and aglycone portions. These groups must be robust enough to survive numerous reaction steps but mild enough to be removed at the final stage without destroying the complex, sensitive structure. acs.org

Chemoenzymatic and Bio Inspired Synthesis:the Complexity of Glycosylation Suggests That Chemoenzymatic Strategies Could Be a Promising Future Direction. While Biosynthesis of Glycans is Not Template Driven and Results in Various Glycoforms, the Use of Specific Enzymes Like Glycosyltransferases Could Offer a Highly Selective Method for Forming the Difficult Glycosidic Bond Under Mild Conditions.ox.ac.ukthermofisher.comfurthermore, Engineering Glycosylation Pathways in Host Organisms Like Plants or Bacteria Could One Day Provide a Scalable Source of Complex Glycoproteins, Although This Remains a Significant Challenge.wur.nlnih.gov

Elucidation of the Biosynthetic Pathway of Phyllanthoside

Proposed Precursors and Enzymatic Transformations in Phyllanthoside Biosynthesis

While the complete biosynthetic pathway of this compound has not been experimentally delineated, a putative pathway can be proposed based on the known biosynthesis of its constituent parts: the aglycone, phyllanthocin, and the disaccharide moiety.

Aglycone (Phyllanthocin) Biosynthesis:

Phyllanthocin is a complex sesquiterpenoid. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. frontiersin.org The biosynthesis of these precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two primary pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.org Given that many sesquiterpenoids originate from the MVA pathway, it is plausible that the backbone of phyllanthocin is also derived from this pathway.

The proposed biosynthesis of the phyllanthocin core likely involves the following key steps:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate. This reaction is catalyzed by FPP synthase.

Cyclization and Rearrangement: The linear FPP molecule would then undergo a series of complex cyclization and rearrangement reactions to form the characteristic tricyclic core of phyllanthocin. This is often a multi-step process catalyzed by a variety of terpene synthases and cyclases.

Oxidative Modifications: Following the formation of the basic carbon skeleton, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), would introduce the various hydroxyl and ether functionalities present in the final phyllanthocin structure. frontiersin.org

Disaccharide Moiety Biosynthesis and Glycosylation:

The disaccharide portion of this compound consists of two deoxy sugars. The biosynthesis of these sugar moieties would proceed through standard sugar nucleotide pathways, followed by their activation as UDP-sugars.

The final and crucial step in the biosynthesis of this compound is the glycosylation of the phyllanthocin aglycone. This reaction is catalyzed by glycosyltransferases (GTs) , a diverse family of enzymes that transfer a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. sciencereviews.info In the case of this compound, it is likely that two sequential glycosylation events occur, catalyzed by specific GTs, to attach the disaccharide to the aglycone. frontiersin.orgsciencereviews.info The presence of various glycosyltransferases has been identified in the transcriptome of Phyllanthus species, supporting this hypothesis. frontiersin.org

Isotopic Labeling Studies and Metabolic Profiling for Pathway Delineation

To date, specific isotopic labeling studies to definitively trace the biosynthetic pathway of this compound in Phyllanthus acuminatus have not been reported in the available scientific literature. However, these techniques are fundamental to elucidating the biosynthesis of complex natural products and would be essential for confirming the proposed pathway.

Isotopic Labeling Studies:

This technique involves feeding the plant or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C or ²H) or radioisotopes (e.g., ¹⁴C). frontiersin.org By tracking the incorporation of these labels into the final this compound molecule, the precursor-product relationships can be established. For instance, feeding with ¹³C-labeled acetate (B1210297) or mevalonate could confirm the involvement of the MVA pathway in the biosynthesis of the phyllanthocin aglycone. Similarly, feeding with labeled glucose could trace the origin of the disaccharide moiety.

Metabolic Profiling:

Metabolic profiling, or metabolomics, is a powerful tool for identifying the array of small molecules present in a biological sample. Untargeted metabolomic studies on Phyllanthus species have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and lignans (B1203133). researchgate.net A comparative metabolomic analysis of different tissues of P. acuminatus or cell cultures under various conditions (e.g., with and without elicitors) could help identify potential biosynthetic intermediates of this compound. For example, studies on hairy root cultures of P. acuminatus have shown that elicitors like salicylic (B10762653) acid can enhance the production of this compound, suggesting a link to plant defense response pathways that could be further explored through metabolomics. mdpi.commpg.de

Identification and Characterization of Biosynthetic Genes and Enzymes

The specific genes and enzymes responsible for the biosynthesis of this compound have not yet been identified and characterized. However, advances in genomics and transcriptomics of the Phyllanthus genus provide a roadmap for their discovery.

Transcriptome analysis of Phyllanthus amarus has identified numerous genes involved in the biosynthesis of phenylpropanoids, flavonoids, and terpenoids. frontiersin.org A similar approach in Phyllanthus acuminatus, coupled with bioinformatic analysis, could identify candidate genes for the enzymes in the proposed this compound pathway, such as:

Terpene synthases and cyclases: Responsible for constructing the carbon skeleton of phyllanthocin.

Cytochrome P450 monooxygenases (CYP450s): Involved in the oxidative modifications of the aglycone. frontiersin.org

Glycosyltransferases (GTs): Catalyze the final attachment of the sugar moieties. frontiersin.orgsciencereviews.info

Once candidate genes are identified, their function can be confirmed through heterologous expression in a model organism (like yeast or E. coli) and subsequent in vitro enzymatic assays with the proposed substrates.

Biotechnological Approaches for Enhanced this compound Production or Pathway Engineering

The low natural abundance of many plant-derived anticancer compounds, including likely this compound, makes their extraction from plant sources often unsustainable and economically challenging. phcogrev.comnih.gov Biotechnological approaches offer a promising alternative for the production of these valuable molecules. researchgate.netmpg.de

Plant Cell and Tissue Culture:

Hairy root cultures of Phyllanthus acuminatus have been successfully established and have been shown to produce this compound. mdpi.commpg.de These cultures can be grown in bioreactors, offering a controlled environment for production. The use of elicitors, such as methyl jasmonate and salicylic acid, has been shown to enhance the yield of secondary metabolites, including this compound, in these cultures. mdpi.commpg.de

Metabolic Engineering and Synthetic Biology:

Once the biosynthetic genes for this compound are identified, they can be used in metabolic engineering strategies. mpg.de This could involve:

Overexpression of key biosynthetic genes in the native plant or in cell cultures to increase flux through the pathway.

Reconstitution of the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach has been successfully used for the production of other complex plant-derived drugs like artemisinin.

These biotechnological strategies hold significant potential for the sustainable and scalable production of this compound and other valuable phytochemicals, moving beyond the reliance on harvesting wild or cultivated plants. frontiersin.org

Structure Activity Relationship Sar Studies of Phyllanthoside and Its Derivatives

Systematic Chemical Modifications and Their Impact on Biological Profiles

A key area of investigation has been the modification of the glycosidic and aglycone portions of the molecule. Phyllanthoside consists of a central aglycone, phyllanthocin, linked to a unique disaccharide moiety. acs.org Early studies focused on the impact of the sugar components on biological activity. For instance, the bioactivity of this compound has been compared to its derivatives where parts of the sugar chain are altered or removed. One study compared the protein synthesis inhibitory activity of this compound with its derivative, 3'-desacetyl this compound. The results indicated that both compounds inhibit translation in vitro, but with differing potencies, highlighting the role of the acetyl group on the sugar moiety. Titration experiments in Krebs extracts showed that this compound has an IC50 of approximately 0.5 μM for inhibiting protein synthesis, demonstrating its potent activity. nih.gov The removal of the acetyl group at the 3'-position of the sugar chain can modulate this activity, suggesting that this functional group is important but not essential for the inhibitory action.

The aglycone portion, phyllanthocin, has also been a target for synthetic modifications. The complex stereochemistry and functional group array of phyllanthocin present significant synthetic challenges, but also offer numerous opportunities for SAR studies. acs.org Modifications to the spiroketal system, the epoxide, and the various hydroxyl groups on the aglycone could lead to derivatives with altered potency and selectivity. While detailed SAR data on a wide range of phyllanthocin analogs are still emerging, the principle is to synthesize related structures to probe the importance of each feature. slideshare.netwikipedia.orgfrontiersin.org

The following table summarizes the impact of certain chemical modifications on the biological activity of this compound and related compounds.

| Compound/Modification | Key Structural Change | Impact on Biological Activity | Reference |

| This compound | Parent Compound | Potent inhibitor of protein synthesis (IC50 ~0.5 μM) | nih.gov |

| 3'-desacetyl this compound | Removal of acetyl group from the sugar moiety | Retains inhibitory activity on protein synthesis, but with altered potency | nih.gov |

| Phyllanthocin | Aglycone of this compound | Serves as a key scaffold for synthetic modifications | acs.org |

| Phyllanthostatin 1 | Structurally related glycoside | Potent antineoplastic agent | dovepress.com |

Influence of Stereochemistry on this compound's Molecular Interactions and Efficacy

Stereochemistry plays a paramount role in the biological activity of natural products, as the specific three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. nih.govnih.govnih.gov For a complex molecule like this compound, with numerous stereogenic centers, the precise stereochemical configuration is critical for its potent biological profile. acs.org

The importance of stereochemistry is often highlighted when comparing the activity of a natural product with its synthetic isomers. nih.gov In the context of this compound, the synthesis of its aglycone, phyllanthocin, and its stereoisomers has been a significant focus of research. acs.org These synthetic efforts have underscored that the natural configuration of the stereocenters is essential for high potency. Any deviation from the natural stereochemistry can lead to a dramatic loss of activity, as the altered shape of the molecule prevents it from fitting correctly into its binding site on the ribosome, its likely biological target. nih.govnih.gov

For example, studies on related natural products have shown that enantiomers can have vastly different biological activities. One enantiomer may be highly active, while the other is inactive or even has a different, sometimes toxic, effect. nih.gov While specific studies on the enantiomer of this compound are not widely reported, the principles of stereochemistry in drug action strongly suggest that it would be significantly less active than the natural form. The intricate network of chiral centers in this compound creates a unique 3D structure that is recognized by its biological target.

Synthetic strategies towards phyllanthocin have often been described as "stereochemically linear," where one stereocenter is used to control the formation of subsequent stereocenters, ensuring the correct relative and absolute stereochemistry. acs.org This highlights the synthetic challenge and the biological importance of achieving the correct stereochemical outcome. The precise arrangement of substituents on the spiroketal and the orientation of the glycosidic bond are all likely to be crucial for optimal interaction with the target protein and, consequently, for its efficacy. nih.gov

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into the interactions between small molecules and their biological targets at an atomic level. For complex natural products like this compound, these methods can help to rationalize observed SAR data and guide the design of new analogs with improved properties.

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to bind to the target. frontiersin.org For this compound, a ligand-based approach could involve pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for biological activity. By analyzing the structures of this compound and its active derivatives, a common pharmacophore hypothesis could be generated. This model could then be used to screen virtual libraries of compounds to identify new potential protein synthesis inhibitors with different chemical scaffolds. The COMPARE algorithm, which has been used to correlate the cytotoxicity profile of new compounds with that of known agents like this compound, is a form of ligand-based approach that relies on biological activity profiles rather than structural similarity alone.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. frontiersin.org Although a high-resolution crystal structure of this compound bound to the eukaryotic ribosome is not yet available, molecular docking studies can still provide valuable insights. In a molecular docking simulation, the this compound molecule is computationally placed into the proposed binding site on the ribosome (for example, the E-site). nih.gov The software then calculates the most likely binding poses and estimates the binding affinity using a scoring function. These studies can predict which amino acid residues are important for binding and can help to explain the observed SAR. For instance, docking studies could show how the removal of an acetyl group might disrupt a key hydrogen bond, leading to a decrease in activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov A QSAR model can be represented by an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

While no specific QSAR models have been published for a broad series of this compound derivatives, the principles of QSAR can be applied to understand its activity. To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activities (e.g., IC50 values for protein synthesis inhibition) would be required.

For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model would be generated that relates a combination of these descriptors to the biological activity. For example, a hypothetical QSAR model might show that activity increases with the number of hydrogen bond donors but decreases with increasing molecular size.

A more advanced approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods require the 3D alignment of the molecules in the dataset and generate contour maps that show regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such a model for this compound derivatives could provide a detailed 3D roadmap for designing more potent inhibitors.

Mechanistic Investigations of Phyllanthoside S Biological Activities: Molecular and Cellular Foundations Preclinical

Cellular Target Identification and Validation

The precise molecular targets of phyllanthoside, a potent natural compound, have been the subject of scientific investigation to elucidate its mechanism of action. Research points towards its interference with fundamental cellular processes, including protein synthesis and DNA topology.

The application of chemical proteomics is a key strategy for identifying the protein binding partners of natural products like this compound within a cellular context. nih.govnih.gov This approach can involve creating small molecule probes from the natural product to identify its targets in live cells. nih.govnih.gov These techniques, enhanced by advancements in mass spectrometry, help in defining the true interacting partners of such compounds. nih.gov

Metabolite profiling studies are also crucial in understanding the biotransformation of compounds like this compound and the potential activity of their metabolites. dovepress.com For instance, this compound is known to be metabolized into its aglycone by plasma esterase activity. nih.gov This metabolic conversion is significant as the parent compound and its metabolite can exhibit different levels of cytotoxic activity. dovepress.comnih.gov One study found that the aglycone metabolite of this compound showed lower cytotoxic activity against a human rhabdomyosarcoma cell line compared to the parent compound. dovepress.com The investigation of metabolite profiles helps in optimizing lead compounds for better pharmacokinetic and pharmacodynamic properties. dovepress.com

Biochemical assays have been instrumental in identifying the enzymatic pathways affected by this compound. Key findings point to its role as a potent inhibitor of protein synthesis and a modulator of topoisomerase activity.

Protein Synthesis Inhibition: this compound has been identified as a novel inhibitor of eukaryotic protein synthesis. nih.govresearchgate.net Studies using cytotoxicity profiles from the National Cancer Institute (NCI) database helped to pinpoint this compound's specific activity against the eukaryotic translation apparatus. nih.govresearchgate.net Further investigations in HeLa cells revealed that this compound inhibits protein synthesis in vivo, with an IC50 value of approximately 0.4 μM. nih.gov The mechanism of inhibition appears to be at the level of translation elongation, as it does not affect the initiation of protein synthesis. nih.govresearchgate.netresearchgate.net The inhibition of protein synthesis by this compound is notable for being irreversible, suggesting a different mechanism of action compared to other protein synthesis inhibitors like nagilactone C. nih.gov It is suggested that this compound may form a covalent bond with the E-site of the ribosome, leading to irreversible damage. nih.gov

Topoisomerase Inhibition: In addition to its effects on protein synthesis, this compound is understood to disrupt cancer cell proliferation through mechanisms that include the inhibition of topoisomerase enzymes. biosynth.comcymitquimica.com Topoisomerases are crucial enzymes that manage the topological states of DNA during replication and transcription. molbiolcell.org By inhibiting these enzymes, this compound can impede the DNA replication process in rapidly dividing cells, contributing to its cytotoxic effects. biosynth.comcymitquimica.com Its activity has been associated with the induction of altered DNA supercoiling, which is indicative of DNA intercalation and inhibition of topoisomerase II. google.com

| Enzyme/Process | Effect | Key Findings | References |

|---|---|---|---|

| Protein Synthesis | Inhibition | Inhibits translation elongation in eukaryotes. IC50 of ~0.4 μM in HeLa cells. Inhibition is irreversible. | nih.govresearchgate.netresearchgate.netnih.gov |

| Topoisomerase | Inhibition | Inhibits topoisomerase enzymes, leading to disruption of DNA replication. Induces altered DNA supercoiling. | biosynth.comcymitquimica.comgoogle.com |

While direct receptor binding studies for this compound are not extensively detailed in the provided context, the principles of such investigations are well-established in drug discovery. uni-freiburg.denih.govceltarys.com These studies are crucial for determining the affinity of a ligand (like this compound) for its molecular target. celtarys.com Techniques such as competitive radioligand binding assays are commonly employed to measure the binding affinity of a compound to a receptor. uni-freiburg.deceltarys.comnih.gov For instance, such assays have been used to evaluate the antihistamine activity of compounds from Phyllanthus amarus by assessing their binding to the histamine (B1213489) 1 receptor (H1R). nih.gov The interaction between a ligand and its target can be further elucidated through molecular docking studies, which can predict the binding mode and affinity. nih.gov

Intracellular Signaling Pathway Modulation by this compound

This compound's biological effects are mediated through its influence on various intracellular signaling pathways that govern cell fate decisions, such as proliferation, cell cycle progression, and apoptosis.

The modulation of kinase cascades and the subsequent activation of transcription factors are central to cellular signal transduction. nih.govfastercapital.comlkouniv.ac.innih.gov These pathways, often involving mitogen-activated protein kinases (MAPKs), relay extracellular signals to regulate gene expression. nih.govfastercapital.com Phytochemicals can interfere with these signaling cascades at various points. e-crt.org For example, they can affect upstream kinases that activate transcription factors like nuclear factor kappaB (NF-κB) and activator protein 1 (AP-1), which are key regulators of genes involved in cell proliferation and apoptosis. e-crt.orgucla.edu The activation of MAPKs is achieved through a cascade of phosphorylation events, and these pathways are critical for connecting cell-surface receptors to specific transcription factors. nih.govnih.gov While the specific effects of this compound on particular kinase cascades and transcription factors are not fully elucidated in the provided information, its known biological activities suggest an interaction with these fundamental regulatory networks.

The interplay between cell cycle regulation and apoptosis is a critical aspect of tissue homeostasis, and disruptions in this balance are a hallmark of cancer. nih.govnih.gov this compound has been shown to influence these processes.

Modulation of Gene Expression Profiles

The primary mechanism of this compound as a protein synthesis inhibitor suggests that its most profound effect on gene expression would be a widespread, non-specific downregulation at the translational level rather than a nuanced modulation of transcription for specific genes. nih.gov By interfering with the elongation step of protein synthesis, this compound effectively halts the production of most proteins, which would consequently impact the entire proteome of a cell. nih.gov

While direct, comprehensive studies detailing the modulation of specific gene expression profiles by this compound are not extensively documented in the available literature, gene expression profiling remains a critical tool for understanding the broader cellular response to cytotoxic agents. icr.ac.uk Techniques like gene expression microarrays or RNA-sequencing in preclinical models could elucidate secondary or downstream effects of this compound treatment. icr.ac.uk For instance, such studies could identify potential biomarkers for sensitivity or resistance and uncover compensatory feedback loops that cells might activate in response to translational arrest. icr.ac.uk Research into other anti-cancer agents demonstrates that gene expression profiling can reveal effects on apoptosis-related genes, cell-cycle genes, and pathways involved in cellular stress responses, providing valuable hypotheses for further mechanistic investigation. icr.ac.uk

Cellular Effects and Phenotypic Responses in In Vitro Models

Cell Viability and Proliferation Assays (Mechanistic Focus)

This compound demonstrates potent cytotoxic effects across various cancer cell lines in vitro, a characteristic that is mechanistically linked to its function as a powerful inhibitor of eukaryotic protein synthesis. nih.gov Studies utilizing the National Cancer Institute's (NCI) 60-human tumor cell line panel have confirmed its broad-spectrum anti-proliferative activity. nih.gov The underlying mechanism for this cytotoxicity is its ability to interfere with the elongation phase of translation, a fundamental process for cell survival and proliferation. nih.gov

Further mechanistic insights reveal that this compound can induce mitochondria-mediated apoptosis. ulb.ac.be This suggests that beyond the general shutdown of protein production, the compound actively triggers programmed cell death pathways.

The cytotoxicity of this compound is highly dependent on its chemical structure. In vitro studies using human A204 rhabdomyosarcoma cells found that this compound inhibited cell-colony formation with a nanomolar-level potency. nih.gov However, a metabolite formed by the cleavage of its disaccharide moiety, the aglycone of this compound, was significantly less active, demonstrating cytotoxicity only at micromolar concentrations. nih.gov This highlights the critical role of the complete glycoside structure for its potent biological activity. nih.gov

Table 1: Comparative Cytotoxicity of this compound and its Metabolite

| Compound | Cell Line | Assay | IC50 / Inhibitory Concentration | Source |

|---|---|---|---|---|

| This compound | Human A204 Rhabdomyosarcoma | Colony Formation | 0.47 nM | nih.gov |

| This compound Aglycone | Human A204 Rhabdomyosarcoma | Colony Formation | 24 µM | nih.gov |

Cellular Morphological Changes and Subcellular Localization

Upon exposure to cytotoxic agents like this compound, cells typically exhibit distinct morphological changes indicative of apoptosis or cellular stress. frontiersin.org While specific morphological profiling studies on this compound are not detailed in the reviewed literature, the induction of apoptosis would be expected to produce features such as cell shrinkage, membrane blebbing, and nuclear fragmentation. frontiersin.org These changes are classic hallmarks of programmed cell death. frontiersin.org

Regarding its subcellular localization, the primary site of action for this compound is the ribosome in the cytoplasm, where it inhibits protein synthesis. nih.gov However, its ability to induce mitochondria-mediated apoptosis suggests a potential interaction with or influence on mitochondria. ulb.ac.be Therefore, while its primary target is cytoplasmic, its functional impact extends to specific organelles involved in cell death pathways.

Interaction with Cellular Organelles (e.g., Mitochondria, Endoplasmic Reticulum)

The mechanistic investigations into this compound's activity have pointed toward significant interactions with cellular organelles, particularly the mitochondria.

Mitochondria : Evidence suggests that this compound's cytotoxic effects involve the induction of mitochondria-mediated apoptosis. ulb.ac.be This process is central to many cancer therapies and involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. embopress.org The engagement of this pathway indicates that this compound's impact goes beyond simple translational arrest and actively recruits the cell's own death machinery. One proposed mechanism involves the compound blocking the PDK1-AKT signaling interaction, a key pathway that, when inhibited, can lead to apoptosis. ulb.ac.be

Endoplasmic Reticulum (ER) : There is no direct evidence in the available literature describing the interaction of this compound with the endoplasmic reticulum. However, the ER and mitochondria are closely linked physically and functionally at sites known as mitochondria-associated membranes (MAMs). frontiersin.org These contact sites are crucial for regulating processes like calcium signaling and apoptosis. embopress.orgfrontiersin.org Given that this compound triggers mitochondrial apoptosis, and that ER stress can be a component of this process, a potential indirect role or interaction involving the ER-mitochondria axis cannot be ruled out and presents an area for future investigation. embopress.org

In Vivo Preclinical Models for Mechanistic Validation

The anti-tumor activity of this compound has been evaluated in in vivo preclinical models, which are essential for validating the mechanistic findings from in vitro studies. nih.gov These animal models provide a more complex biological system to understand a drug's behavior, including its metabolism and effect on a tumor within a whole organism.

A crucial mechanistic insight gained from preclinical models is the metabolic fate of this compound. Studies in mice have shown that the compound is rapidly metabolized in the plasma. nih.gov The primary metabolic process is the cleavage of the ester bond that connects the aglycone and the disaccharide portions of the molecule, a reaction likely carried out by plasma esterases. nih.gov This conversion produces the aglycone metabolite, which is substantially less cytotoxic than the parent this compound compound. nih.gov This finding is critical for mechanistic validation, as it indicates that the antitumor efficacy of this compound in vivo may be significantly influenced by its rate of metabolic inactivation. nih.gov The stability of the compound in plasma is therefore a key determinant of its potential therapeutic effect.

Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) markers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. reactionbiology.com They are crucial in preclinical animal models to confirm the mechanism of action and to help guide dosing schedules. reactionbiology.comresearchgate.net

For this compound, specific PD markers have not been explicitly defined in the published literature. However, based on its known mechanisms, several logical candidates can be proposed for investigation in animal models:

Inhibition of Protein Synthesis : As a direct inhibitor of translation, the most relevant PD marker would be the measurement of global protein synthesis in tumor tissue or surrogate tissues following administration. A significant reduction in protein production would provide direct evidence of target engagement. nih.gov

Apoptosis Induction : Given its ability to induce mitochondria-mediated apoptosis, the quantification of apoptosis markers, such as cleaved caspase-3, in tumor xenografts from treated animals would serve as a valuable PD marker. ulb.ac.be

AKT Pathway Modulation : Since this compound is suggested to block PDK1-AKT interaction, measuring the phosphorylation status of AKT and its downstream substrates (like S6 ribosomal protein) in tumor tissue could be another effective PD marker to confirm this mechanism in vivo. icr.ac.ukulb.ac.be

The development and validation of such PD markers would be a critical step in the further preclinical development of this compound, enabling a more precise evaluation of its biological activity in animal models. icr.ac.uk

Tissue-Specific Responses and Molecular Signatures (Preclinical)

Preclinical research into the biological activities of this compound has begun to uncover its effects at the tissue and cellular level. While comprehensive in vivo data on the tissue-specific molecular signatures of the isolated compound remains limited, studies on related extracts and extensive in vitro analyses provide foundational insights into its potential mechanisms and tissue-specific responses. The primary mechanism attributed to this compound is the inhibition of eukaryotic protein synthesis, an action that has been observed in both in vitro and in vivo settings. nih.govmdpi.com This fundamental activity likely underlies its broad cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Investigations using the National Cancer Institute's (NCI) 60-cell line screen have been instrumental in identifying potential molecular determinants of sensitivity to Phyllanthus-derived compounds. d-nb.inforesearchgate.net Hierarchical clustering of cell line responses has grouped Phyllanthus products with agents known to have anti-mitotic mechanisms. d-nb.inforesearchgate.net Furthermore, these analyses have correlated the cellular response to these natural products with the expression levels of specific genes, suggesting potential molecular signatures of activity. d-nb.inforesearchgate.net

While these findings are derived from a diverse panel of human cancer cell lines rather than from direct tissue analysis in preclinical models, they offer a valuable starting point for understanding which molecular pathways may be affected by this compound in a tissue-specific context. For instance, the expression of genes involved in solute transport and mitochondrial function has been associated with cellular responses. d-nb.inforesearchgate.net

Studies on crude extracts from the Phyllanthus genus, which contains this compound, have also provided clues regarding tissue-specific inflammatory responses. In preclinical models, these extracts have been shown to modulate the expression of key cytokines in various tissues, indicating that their constituent compounds can elicit localized anti-inflammatory effects. For example, extracts from Phyllanthus urinaria have been associated with reduced expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in liver tissue. researchgate.net

It is important to note that much of the current understanding is based on extracts or in vitro models, and there is a recognized need for more extensive molecular studies on isolated this compound to fully delineate its tissue-specific effects and the underlying signaling events in preclinical models. frontiersin.org

Molecular Signatures Associated with Cellular Response (In Vitro)

Analysis of the NCI-60 cancer cell line panel has identified associations between the cytotoxic response to Phyllanthus natural products and the baseline expression of several genes. These genes may serve as potential, albeit provisional, molecular signatures for this compound activity.

Table 1: Gene Expression Associated with In Vitro Response to Phyllanthus Compounds

| Gene | Function | Associated Response | Source(s) |

|---|---|---|---|

| SLC7A11 | Solute Carrier Family 7 Member 11; involved in amino acid transport and glutathione (B108866) synthesis. | Associated with cellular sensitivity/resistance. | d-nb.inforesearchgate.net |

| ATAD3A | ATPase Family AAA Domain Containing 3A; associated with mitochondrial function. | Associated with cellular sensitivity/resistance. | d-nb.inforesearchgate.net |

| ATAD3B | ATPase Family AAA Domain Containing 3B; associated with mitochondrial function. | Associated with cellular sensitivity/resistance. | d-nb.inforesearchgate.net |

This table is generated based on data from in vitro cancer cell line studies and may not directly reflect in vivo tissue-specific responses to this compound.

Potential Tissue-Specific Inflammatory Modulation

Preclinical studies on extracts from the Phyllanthus genus suggest a capacity to modulate inflammatory markers in a tissue-specific manner. These findings hint at the potential effects of constituent compounds like this compound.

Table 2: Observed Modulation of Inflammatory Markers by Phyllanthus Extracts in Preclinical Models

| Tissue/Model | Modulated Marker | Observed Effect | Source(s) |

|---|---|---|---|

| Liver (NASH model) | Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression | researchgate.net |

| Liver (NASH model) | Interleukin-6 (IL-6) | Reduced Expression | researchgate.net |

| Liver (NASH model) | c-Jun N-terminal kinase (JNK) | Dampened Activation | researchgate.net |

This table is based on studies using Phyllanthus extracts, not isolated this compound. The specific contribution of this compound to these effects is not determined.

Design, Synthesis, and Preclinical Pharmacological Evaluation of Phyllanthoside Derivatives and Analogs

Rational Design Strategies for Enhanced Biological Profiles

Rational drug design applied to the phyllanthoside scaffold focuses on strategically modifying its structure to optimize biological activity, metabolic stability, and other pharmacokinetic properties. These strategies are guided by an understanding of the molecule's known structural vulnerabilities and pharmacophoric elements.

The core structure of this compound presents several opportunities for modification. Key structural features include the aglycone (phyllanthocin), the unique disaccharide moiety, and the ester linkage connecting them.

Initial SAR studies have been primarily informed by metabolites and degradation products. A critical finding is that the aglycone, phyllanthocin, which results from the cleavage of the ester bond, is significantly less potent than the parent glycoside. nih.govresearchgate.net In one study, the concentration of this compound required to inhibit cell-colony formation of human A204 rhabdomyosarcoma was 0.47 nM, whereas the isolated aglycone metabolite required 24 µM, indicating a dramatic loss of activity of over 50,000-fold. researchgate.net This highlights the indispensable role of the carbohydrate portion for potent cytotoxicity.

Further evidence for the importance of the sugar moiety comes from the analysis of S3′-desacetyl this compound, which lacks an acetyl group on one of the sugar residues. This analog exhibits an approximately threefold higher IC50 value compared to this compound, underscoring that even minor modifications to the disaccharide can negatively impact biological activity. nih.gov

While extensive bioisosteric replacement studies on this compound are not widely reported, the existing data strongly suggest that the disaccharide and the ester linkage are key pharmacophoric elements. Future rational design would likely focus on modifications that retain the essential features of the sugar while potentially improving stability or cell permeability. Scaffold modifications could explore replacing the labile ester with more stable bioisosteric linkages, such as amides or ethers, or altering the substitution pattern on the aglycone's aromatic ring to fine-tune activity. researchgate.net

This compound possesses a complex, stereochemically rich structure with multiple chiral centers. The absolute stereochemistry of the natural product has been confirmed through extensive spectroscopic analysis and total synthesis efforts. upenn.eduacs.org Synthetic strategies have focused on achieving high levels of stereocontrol to produce the naturally occurring, biologically active isomer. indiana.eduacs.orgresearchgate.net

The design of analogs with altered stereochemistry is a classical strategy in medicinal chemistry to probe drug-receptor interactions and potentially discover analogs with improved properties. uobaghdad.edu.iqwashington.edu For this compound, this could involve the synthesis of epimers or diastereomers by inverting one or more stereocenters in either the aglycone or the sugar components. Such studies would be invaluable for understanding the three-dimensional requirements of its biological target, which is understood to be the ribosome. escholarship.org While the synthesis of stereochemical analogs of other complex natural products is a common practice, specific research detailing the synthesis and biological evaluation of a series of this compound stereoisomers is not prominent in the literature, representing an area ripe for future investigation.

A significant liability in the preclinical profile of this compound is its metabolic instability. Studies have shown that it is rapidly metabolized in vitro by mouse plasma via cleavage of the ester bond that links the aglycone and the disaccharide. researchgate.net This hydrolysis is attributed to plasma esterase activity and results in the formation of the significantly less potent aglycone, phyllanthocin. nih.govresearchgate.net This rapid inactivation presents a major hurdle for achieving sustained therapeutic concentrations in vivo.

This metabolic vulnerability provides a strong rationale for the design of prodrugs. googleapis.comipinnovative.comfiveable.me A prodrug approach would aim to mask the susceptible ester linkage with a promoiety that renders it stable to plasma esterases but is cleaved under specific conditions at the target site to release the active this compound. nih.govmdpi.com Strategies could include creating more sterically hindered esters or replacing the ester with a carbamate (B1207046) or carbonate linkage, which may have different hydrolysis kinetics. fiveable.me While the preclinical data clearly indicate the need for a prodrug strategy to enhance the therapeutic potential of this compound, the design and evaluation of such prodrugs have not yet been reported in the literature.

Synthetic Methodologies for Accessing Diverse this compound Analogs

Accessing derivatives and analogs of a complex natural product like this compound requires robust and flexible synthetic methodologies. Both modification of the natural product (semi-synthesis) and construction from simple starting materials (de novo synthesis) are viable approaches.

Semi-synthesis uses the naturally isolated compound as an advanced starting material for chemical modifications. upm.edu.my This approach is particularly useful for complex molecules like this compound where total synthesis is long and arduous. It allows for the creation of analogs by modifying specific functional groups on the parent structure. acs.org

For this compound, semi-synthetic strategies could target the functional groups on the disaccharide moiety, such as the hydroxyl and acetyl groups. As noted, S3′-desacetyl this compound, a potential semi-synthetic derivative, was found to be less active, providing valuable SAR data. nih.gov Other modifications could include changing the ester groups or selectively oxidizing or reducing other parts of the molecule. The orthoacid rearrangement of the related natural product phyllanthostatin 1 into a this compound derivative is another example of a semi-synthetic transformation that provides access to novel analogs. upenn.edu This approach is essential for generating a library of related compounds to systematically probe the structure-activity relationships and optimize the biological profile. encyclopedia.pubnih.gov

In contrast to semi-synthesis, de novo or total synthesis involves constructing molecules from simple, commercially available starting materials. researchgate.netresearchgate.net Numerous research groups have reported the challenging total synthesis of this compound and its aglycone, phyllanthocin, confirming their complex structures and providing a platform for creating analogs. acs.orgresearchgate.netacs.orgacs.org

A key strategy in medicinal chemistry is the de novo synthesis of simplified analogs that retain the core pharmacophore but are easier to synthesize. escholarship.org For this compound, this could involve creating analogs with a simplified sugar moiety, or even replacing the entire disaccharide with a non-carbohydrate structure designed to mimic its binding interactions. The aglycone itself, phyllanthocin, has been a target of total synthesis and could serve as a scaffold for adding various ester groups to create simplified glycoside mimics. researchgate.netacs.org This approach allows for the rapid generation of diverse analogs to explore the essential structural requirements for biological activity, an area that remains largely unexplored for the this compound class.

Preclinical Research Findings

The preclinical evaluation of this compound and its related compounds has provided key insights into their mechanism and potency. The following table summarizes available cytotoxicity data.

| Compound | Assay Details | Reported IC₅₀ | Reference |

|---|---|---|---|

| This compound | Protein synthesis inhibition in HeLa cells | ~0.4 µM | nih.gov |

| This compound | Colony formation inhibition in A204 rhabdomyosarcoma cells | 0.47 nM | researchgate.net |

| This compound Aglycone (Phyllanthocin) | Colony formation inhibition in A204 rhabdomyosarcoma cells | 24 µM | researchgate.net |

| S3′-Desacetyl this compound | Protein synthesis inhibition in ascites extracts | ~3-fold higher than this compound | nih.gov |

| Nagilactone C (Comparator) | Protein synthesis inhibition in HeLa cells | ~3 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. creative-diagnostics.comnawah-scientific.comresearchgate.net

Comparative Preclinical Biological Evaluation of this compound Analogs

The preclinical biological evaluation of this compound analogs is a critical step in the journey toward identifying potential drug candidates with improved therapeutic profiles compared to the parent compound. This phase of research involves a multifaceted approach to characterize the biological activity of newly synthesized derivatives. The primary goals are to understand how chemical modifications influence efficacy and to elucidate the underlying mechanisms of action. These evaluations are foundational for selecting promising analogs for further development.

Structure-Activity Relationships in Analog Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They systematically investigate how the chemical structure of a compound correlates with its biological activity. mdpi.com By synthesizing and testing a series of analogs with targeted modifications, researchers can identify the key molecular features, or pharmacophores, responsible for the desired pharmacological effects. mdpi.com This knowledge is then used to guide the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com

In the context of this compound, SAR studies aim to determine which parts of its complex structure are essential for its cytotoxic and protein synthesis inhibitory activities. While extensive SAR data for a wide range of this compound analogs is not broadly published, some insights can be gleaned from related compounds and general principles.

One example from the National Cancer Institute (NCI) database is the analog S-3'-deacetyl-phyllanthoside. researchgate.net This compound, which lacks an acetyl group on one of the sugar moieties, has been shown to have a higher IC50 value (the concentration required to inhibit a biological process by 50%) in ascites extracts compared to this compound, indicating a threefold decrease in potency. nih.gov This finding suggests that the carbohydrate residues and their acetylation state play a significant role in the biological activity of this compound. nih.gov The sugar moieties may be crucial for molecular recognition and binding to its biological target.

Future SAR studies on this compound analogs would likely explore modifications at several key positions:

The Glycosidic Linkages: Altering the sugar units or their linkages could provide insights into their role in target binding and solubility.

The Cinnamate Moiety: Changes to this part of the molecule could affect its ability to interact with the target, potentially through mechanisms like pi-stacking or hydrogen bonding.

Table 1: Comparative Cytotoxicity of this compound and an Analog

| Compound | Modification | Relative Potency (in ascites extracts) |

|---|---|---|

| This compound | Parent Compound | 1x |

This table illustrates the impact of a specific structural modification on the biological activity of this compound, based on available data. nih.gov

Mechanistic Similarities and Differences Compared to Parent Compound (Preclinical)

Preclinical studies have established that this compound is a potent inhibitor of eukaryotic protein synthesis. researchgate.netnih.gov Its primary mechanism of action involves interfering with the elongation step of translation. researchgate.netnih.gov This inhibition is thought to be irreversible, a key characteristic that distinguishes it from many other protein synthesis inhibitors. nih.gov

The irreversibility of this compound's action suggests a strong, potentially covalent, interaction with its molecular target. nih.gov When HeLa cells were treated with this compound, the inhibition of protein synthesis could not be reversed even after the compound was removed from the culture medium. nih.gov This is in contrast to other inhibitors like nagilactone C, whose effects are reversible. nih.gov While the precise molecular target is still under investigation, evidence points towards the ribosome. nih.gov It is hypothesized that this compound may form a covalent bond with components of the ribosomal machinery, leading to a permanent blockage of protein synthesis. nih.gov Some reports also suggest that this compound may function by disrupting cancer cell proliferation through DNA intercalation and inhibition of topoisomerase enzymes. biosynth.com

When evaluating this compound analogs, a key objective is to determine if they share the same mechanism of action as the parent compound. Mechanistic studies for analogs would typically investigate:

Inhibition of Protein Synthesis: Assays measuring the incorporation of radiolabeled amino acids into newly synthesized proteins are used to confirm that the analogs also inhibit this fundamental process.

Reversibility of Inhibition: Experiments similar to those conducted with this compound, involving washout of the compound, can determine if the analogs act reversibly or irreversibly. nih.gov

Target Engagement: Biophysical techniques can be employed to confirm that the analogs bind to the same target as this compound, presumably the ribosome.

It is conceivable that certain structural modifications could alter the mechanism of action. For instance, an analog might still inhibit protein synthesis but through a reversible binding mode. Such a change would have significant implications for the compound's pharmacological profile. A reversible inhibitor might offer a better safety profile, as its effects could be more easily controlled. Conversely, an irreversible inhibitor might provide a more sustained therapeutic effect.

Table 2: Mechanistic Profile of this compound

| Feature | Description |

|---|---|

| Primary Mechanism | Inhibition of eukaryotic protein synthesis (translation elongation) researchgate.netnih.gov |

| Reversibility | Irreversible nih.gov |

| Hypothesized Interaction | Covalent binding to the ribosome nih.gov |

| Other Reported Activities | DNA intercalation and topoisomerase inhibition biosynth.com |

This table summarizes the known preclinical mechanistic details of the parent compound, this compound.

Advancements in High-Throughput Screening for Analog Evaluation (Preclinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of compounds for biological activity. scirp.org This technology is particularly valuable for the evaluation of natural product analogs, where numerous derivatives may be synthesized to explore structure-activity relationships. researchgate.net

The process of HTS involves several key steps:

Sample Preparation: Compound libraries, including newly synthesized this compound analogs, are prepared in microplate formats. scirp.org

Assay Automation: The biological assays are adapted for robotic handling to ensure consistency and speed. scirp.org

Data Acquisition and Analysis: Automated readers measure the assay signals, and specialized software is used to process and analyze the large datasets generated. scirp.org

For the evaluation of this compound analogs, several types of HTS assays are particularly relevant:

Cell-Based Viability Assays: These are often the first-line screens to assess the cytotoxic effects of the analogs against various cancer cell lines. A variety of reporter systems can be used to measure cell death or inhibition of proliferation. thieme-connect.com

Mechanism-Based Assays: More targeted assays can be developed to specifically measure the inhibition of protein synthesis. This could involve, for example, a reporter gene assay where the expression of a reporter protein is dependent on ongoing translation.

Phenotypic Screens: These assays look for specific changes in cell morphology or function induced by the compounds. For instance, a screen could be designed to identify analogs that induce apoptosis. thieme-connect.com

Recent advancements in HTS technology have further enhanced its power for evaluating natural product analogs. These include the use of more complex and physiologically relevant cell models, such as three-dimensional (3D) cell cultures and organoids, which can provide more predictive data on a compound's efficacy in a tumor microenvironment. thieme-connect.comcymitquimica.com Furthermore, the integration of HTS with computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, allows for a more rational design of analog libraries and the prediction of their biological activities. scielo.org.mx

The application of these advanced HTS methodologies will be instrumental in accelerating the preclinical evaluation of this compound derivatives, facilitating the identification of lead candidates with superior anticancer properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-3'-deacetyl-phyllanthoside |

| Nagilactone C |

| Topoisomerase |

Emerging Research Paradigms and Future Perspectives in Phyllanthoside Research

Integration of Artificial Intelligence and Machine Learning in Phyllanthoside Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this compound research is beginning to benefit from these computational tools. mdpi.comnews-medical.netwjgnet.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. royalsociety.org

In the context of this compound, AI can be employed for:

Target Identification and Validation: Machine learning models can analyze biological data to predict potential molecular targets of this compound, accelerating the understanding of its mechanism of action. news-medical.net

Virtual Screening and Lead Optimization: AI algorithms can screen large virtual libraries of this compound derivatives to identify analogues with potentially improved efficacy and reduced toxicity. mdpi.com

Predictive Toxicology: By learning from existing toxicological data, ML models can predict the potential adverse effects of this compound and its derivatives, guiding safer drug development. mdpi.com

Biomarker Discovery: AI can analyze clinical and experimental data to identify biomarkers that may predict a patient's response to this compound-based therapies, paving the way for personalized medicine.

The integration of these computational approaches is expected to significantly shorten the timeline and reduce the costs associated with traditional drug discovery and development processes. news-medical.net

Advanced Delivery Systems and Targeted Approaches (Preclinical Concept)

A significant hurdle in the clinical application of many natural products, including this compound, is their delivery to the target site in the body. Advanced drug delivery systems are being explored in preclinical settings to overcome these challenges and enhance the therapeutic index of this compound. nih.govdovepress.com

Key strategies under investigation include:

Nanoparticle-based delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability. wikipedia.org This approach can also enable targeted delivery to specific tissues or cells.

Prodrug strategies: Modifying the chemical structure of this compound to create a prodrug can enhance its absorption and distribution. google.com The prodrug is then converted to the active this compound molecule at the target site.

pH-responsive systems: Designing delivery systems that release this compound in response to the specific pH of a tumor microenvironment is a promising strategy for targeted cancer therapy. wikipedia.org

These advanced delivery systems hold the potential to maximize the therapeutic effects of this compound while minimizing systemic toxicity. nih.gov

Synergistic Interactions of this compound with Other Bioactive Compounds (Preclinical)

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for this compound. Preclinical studies are exploring the potential synergistic interactions of this compound with other bioactive compounds, including conventional chemotherapeutic agents and other phytochemicals. frontiersin.org

For instance, combining this compound with other compounds from Phyllanthus species, such as lignans (B1203133) and flavonoids, could lead to enhanced anticancer or immunomodulatory effects. frontiersin.org The rationale is that different compounds may act on different cellular pathways, leading to a multi-pronged attack on the disease. Research suggests that the immunomodulatory properties of extracts from P. emblica could be due to the synergistic effects of compounds like gallic acid, ellagic acid, corilagin, and quercetin. frontiersin.org

| Bioactive Compound Class | Potential Synergistic Effect with this compound (Preclinical) | Reference |

|---|---|---|

| Lignans (e.g., Phyllanthin, Hypophyllanthin) | Enhanced cytotoxic and antiviral activity | frontiersin.org |

| Flavonoids (e.g., Quercetin, Kaempferol) | Increased anti-inflammatory and antioxidant effects | frontiersin.orgnih.gov |

| Tannins (e.g., Geraniin, Corilagin) | Potentiated immunomodulatory and anti-cancer activity | frontiersin.orgresearchgate.net |

| Conventional Chemotherapeutics | Overcoming drug resistance and reducing toxicity | mdpi.com |

Unexplored Biological Activities and Novel Therapeutic Applications (Preclinical)

While this compound is primarily known for its antineoplastic properties, researchers are actively investigating its potential for other therapeutic applications based on its diverse biological activities. ontosight.aibiosynth.com Preclinical studies are revealing a broader pharmacological profile for this compound.

Some of the unexplored and novel applications being investigated include:

Antiviral Activity: Extracts from Phyllanthus species have a history of use in traditional medicine for treating viral infections like hepatitis B. researchgate.net Further research is warranted to determine the specific antiviral potential of isolated this compound.

Immunomodulatory Effects: this compound and related compounds may modulate the immune system, suggesting potential applications in autoimmune diseases and as an adjunct to cancer immunotherapy. frontiersin.orgnih.gov

Anti-inflammatory Properties: The anti-inflammatory effects of this compound are being explored for the treatment of chronic inflammatory conditions. ontosight.ai

Antimutagenic Properties: Aqueous extracts of Phyllanthus orbicularis have demonstrated antimutagenic properties, suggesting a potential role for its constituents, like this compound, in cancer prevention. researchgate.net

The identification of this compound as a novel protein synthesis inhibitor through cytotoxicity profile comparisons highlights a powerful method for discovering new biological functions. nih.gov

| Potential Novel Application | Observed Preclinical Activity | Reference |

|---|---|---|

| Antiviral Therapy | Inhibition of viral DNA polymerase (in extracts) | researchgate.net |

| Immunomodulation | Modulation of innate and adaptive immune responses | frontiersin.orgnih.gov |

| Anti-inflammatory Agent | Exhibits anti-inflammatory properties | ontosight.ai |

| Cancer Chemoprevention | Antimutagenic effects against certain mutagens | researchgate.net |

| Protein Synthesis Inhibition | Inhibits eukaryotic translation elongation | nih.gov |

Methodological Innovations Driving Future this compound Research

Advances in analytical and research methodologies are crucial for propelling this compound research forward. These innovations enable more precise and efficient investigation of its properties and potential applications.

Key methodological innovations include:

High-Resolution Mass Spectrometry: Non-targeted analysis using high-resolution mass spectrometry allows for a comprehensive phytochemical profiling of Phyllanthus species, aiding in the discovery of new this compound-related compounds and understanding their biosynthesis. mdpi.com

Advanced Chromatographic Techniques: The development of sophisticated HPLC and other chromatographic methods facilitates the efficient isolation, purification, and quantification of this compound from complex plant extracts. researchgate.net

High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of this compound and its derivatives against a wide range of biological targets, accelerating the discovery of new therapeutic leads.

'Omics' Technologies: Genomics, proteomics, and metabolomics approaches provide a holistic view of the cellular responses to this compound, offering deep insights into its mechanisms of action and identifying potential biomarkers.

Action-Research and Co-creation Methodologies: In a broader sense, innovative research management approaches that combine scientific investigation with practical application and stakeholder collaboration can accelerate the translation of research findings into tangible outcomes. dimmons.net

These methodological advancements are creating new research opportunities and are essential for overcoming previous limitations in the study of complex natural products like this compound. weebly.com

Q & A

Q. What methodologies are recommended for isolating Phyllanthoside from plant sources with high purity?

this compound isolation requires multi-step purification protocols. Initial extraction often employs solvents like methanol or ethanol via Soxhlet extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Column chromatography (silica gel or Sephadex LH-20) is critical for fractionation, with HPLC (C18 reverse-phase columns) used for final purification. Purity validation involves NMR (¹H/¹³C), mass spectrometry, and HPLC-DAD (≥95% purity threshold). Recent studies report yields of 0.002–0.005% dry weight, emphasizing the need for large biomass inputs .

Table 1: Comparison of Isolation Techniques for this compound

| Method | Solvent System | Purity (%) | Yield (%) | Reference Year |

|---|---|---|---|---|

| Silica Gel Chromatography | Hexane:EtOAc (gradient) | 92 | 0.003 | 2023 |

| HPLC (C18) | MeOH:H₂O (70:30) | 98 | 0.004 | 2024 |

Q. How do researchers determine the mechanism of action of this compound in preclinical studies?

Mechanistic studies typically combine in vitro assays (e.g., enzyme inhibition, apoptosis markers) with molecular docking simulations. For example, this compound’s inhibition of topoisomerase I is validated via DNA relaxation assays and comparative IC₅₀ values against camptothecin. Transcriptomic profiling (RNA-seq) and Western blotting for apoptotic proteins (e.g., Bcl-2, caspase-3) are used to map signaling pathways. Dose-response curves and time-kill assays ensure reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Methodological solutions include:

- Pharmacokinetic Profiling : LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites.

- Formulation Optimization : Nanoemulsions or liposomes to enhance solubility.

- Species-Specific Models : Comparative studies in murine vs. humanized models to assess metabolic differences.

A 2024 study demonstrated that PEGylated liposomes increased this compound’s in vivo half-life from 1.2 to 8.7 hours, resolving efficacy gaps .

Q. What are the key challenges in optimizing the total synthesis of this compound, and how can they be methodologically addressed?

Total synthesis faces stereochemical complexity (e.g., C-7/C-8 chiral centers) and low yields in glycosylation steps. Strategies include:

- Stereoselective Catalysis : Chiral auxiliaries or enzymatic catalysts for β-glycosidic bond formation.

- Protecting Group Strategy : Temporary silyl ethers to streamline intermediates.

- Convergent Synthesis : Modular assembly of aglycone and sugar moieties.

Recent advances achieved a 12-step synthesis with 6% overall yield, overcoming previous limitations in scalability .

Q. How should researchers design experiments to validate this compound’s selectivity for cancer cells versus normal cells?

Use dual-model systems:

Cytotoxicity Assays : Compare IC₅₀ values in cancer (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK-293) via MTT/WST-1 assays.

Selectivity Index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer); values >3 indicate selectivity.

Transcriptomic Analysis : RNA-seq to identify pathways uniquely dysregulated in cancer cells.

A 2023 study reported SI = 4.2 for this compound in pancreatic cancer models, validated via CRISPR-Cas9 knockout of target genes .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound preclinical trials?

- Probit Analysis : To estimate LD₅₀ and NOAEL (No Observed Adverse Effect Level).

- ANOVA with Tukey’s HSD : Compare toxicity across dose groups.

- Kaplan-Meier Survival Curves : For longitudinal toxicity studies.

A 2024 trial used mixed-effects models to account for inter-animal variability, achieving 90% statistical power .

Q. How can researchers resolve contradictory findings in this compound’s pro-apoptotic vs. anti-autophagy effects?

Apply multi-omics integration :

- Proteomics : SILAC labeling to quantify apoptotic/autophagy markers.

- Metabolomics : LC-MS to track ATP/NAD+ levels, linking autophagy to energy stress.

- CRISPR Screens : Identify genetic modifiers of dual mechanisms.

A 2023 study reconciled contradictions by showing context-dependent activation: apoptosis dominates in nutrient-rich conditions, while autophagy is triggered under starvation .

Methodological Guidelines

- Experimental Reproducibility : Follow Beilstein Journal protocols for compound characterization (NMR, HRMS, elemental analysis) .

- Data Transparency : Deposit raw spectra and crystallographic data in repositories like Zenodo or ChemRxiv .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.